Methyl 2-benzylidene-5-phenylpent-4-ynoate
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Overview
Description
Methyl 2-benzylidene-5-phenylpent-4-ynoate is an organic compound with the molecular formula C19H16O2 It is characterized by its unique structure, which includes a benzylidene group and a phenylpent-4-ynoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-benzylidene-5-phenylpent-4-ynoate typically involves the reaction of methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate with acetyl chloride in the presence of pyridine and dichloromethane at room temperature . The reaction mixture is then purified by column chromatography to obtain the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzylidene-5-phenylpent-4-ynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Methyl 2-benzylidene-5-phenylpent-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-benzylidene-5-phenylpent-4-ynoate involves its interaction with molecular targets through its functional groups. The benzylidene and phenylpent-4-ynoate moieties can participate in various chemical reactions, influencing biological pathways and molecular interactions. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate
- (+/-)-Methyl 2-(tert-butoxycarbonylamino)-5-phenylpent-4-ynoate
- Methyl 2-acetyl-5-phenylpent-4-enoate
- Methyl 2-(benzenesulfonyl)-5-phenylpent-4-enoate
Uniqueness
Methyl 2-benzylidene-5-phenylpent-4-ynoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
754984-52-6 |
---|---|
Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
methyl 2-benzylidene-5-phenylpent-4-ynoate |
InChI |
InChI=1S/C19H16O2/c1-21-19(20)18(15-17-11-6-3-7-12-17)14-8-13-16-9-4-2-5-10-16/h2-7,9-12,15H,14H2,1H3 |
InChI Key |
MAHWBIOVTIXSFF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1)CC#CC2=CC=CC=C2 |
Origin of Product |
United States |
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